Acifluorfen

説明

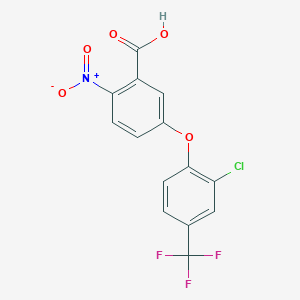

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClF3NO5/c15-10-5-7(14(16,17)18)1-4-12(10)24-8-2-3-11(19(22)23)9(6-8)13(20)21/h1-6H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFNQYOELLVIPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClF3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62476-59-9 (hydrochloride salt) | |

| Record name | Acifluorfen [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050594666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0020022 | |

| Record name | Acifluorfen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acifluorfen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>54.2 [ug/mL] (The mean of the results at pH 7.4), 0.12 mg/mL at 25 °C | |

| Record name | SID47193733 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Acifluorfen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

50594-66-6 | |

| Record name | Acifluorfen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50594-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acifluorfen [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050594666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acifluorfen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07338 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzoic acid, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acifluorfen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACIFLUORFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI60IB203A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acifluorfen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

240 °C | |

| Record name | Acifluorfen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanistic Basis of Acifluorfen Phytotoxicity

Elucidation of Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition

The primary mechanism of action for acifluorfen is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), also referred to as PROTOX. wikipedia.orgmedchemexpress.comontosight.aiontosight.aiherts.ac.ukpioneer.comucanr.edu PPO is an essential enzyme in plants, crucial for chlorophyll (B73375) biosynthesis and other vital cellular processes. ontosight.aiontosight.ai Its specific role is to catalyze the oxygen-dependent oxidation of protoporphyrinogen IX to protoporphyrin IX. ucanr.edumdpi.comnih.govnih.gov

Protoporphyrinogen oxidase (PPO) holds a critical position as the last common enzyme in the tetrapyrrole biosynthesis pathway before it diverges into the synthesis of chlorophyll and heme. nih.govnih.govnih.gov The inhibition of PPO by this compound leads to a significant accumulation of its substrate, protoporphyrinogen IX. ontosight.aiontosight.aiucanr.edumdpi.comnih.govnih.gov This accumulation disrupts the normal metabolic flow within the tetrapyrrole pathway. wikipedia.orgnih.govoup.comnih.govnih.gov

This compound functions as a competitive inhibitor of PPO. nih.gov Research indicates that the interaction between this compound and PPO involves the intercalation of the herbicide's 2-chloro-4-trifluoromethylphenoxy group into specific amino acid residues within the enzyme's active site, such as Met-365 and Gly-167 in certain PPO isoforms. mdpi.comnih.gov The high specificity of enzymes, like PPO, is fundamental for maintaining the precise and efficient channeling of substrates through metabolic pathways, ensuring that critical biochemical reactions occur at the appropriate time and location within the cell. fiveable.mecambridge.org

The accumulated protoporphyrinogen IX, a colorless precursor, is unable to proceed along the normal pathway due to PPO inhibition. Consequently, it leaks out of the plastids, particularly the chloroplasts, and into the cytoplasm. nih.govnih.govnih.govresearchgate.net Once in the cytoplasm, protoporphyrinogen IX undergoes non-enzymatic oxidation, converting into protoporphyrin IX (PPIX). wikipedia.orgmedchemexpress.comontosight.aiucanr.edunih.govnih.govnih.govresearchgate.net

Protoporphyrin IX is a highly potent photosensitizer. wikipedia.orgucanr.edunih.govoup.com Studies have demonstrated a positive correlation between the level of herbicidal damage and the amount of PPIX that accumulates in plant tissues. nih.gov For instance, in cucumber cotyledon discs treated with 10 micromolar this compound, PPIX levels were observed to increase within 15 to 30 minutes in both dark and light conditions, respectively. nih.gov Over a 20-hour dark period, PPIX levels in these treated discs rose from barely detectable concentrations to 1 to 2 nanomoles per 50 discs. nih.gov The direct relationship between PPIX concentration and cellular damage was further evidenced by the correlation between PPIX levels and subsequent cellular damage in cucumber cotyledon tissues exposed to light. nih.gov The ability of plants to overexpress plastidic PPO has been shown to confer resistance to this compound, primarily by preventing the toxic accumulation of PPIX. nih.govoup.com

Photooxidative Damage and Cellular Membrane Integrity

The presence of accumulated protoporphyrin IX, acting as a photosensitizer, leads to the activation of oxygen when exposed to light. wikipedia.orgucanr.edunih.govoup.com This activation initiates a cascade of events resulting in the generation of highly destructive reactive oxygen species (ROS). ontosight.aiontosight.aiucanr.edunih.govnih.govresearchgate.netscielo.brmdpi.comresearchgate.net

The photoexcitation of protoporphyrin IX within the plant cytosol triggers a rapid burst of reactive oxygen species. nih.govresearchgate.net These ROS include various highly reactive molecules such as singlet oxygen (¹O₂), superoxide (B77818) (O₂⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (HO·). nih.govscielo.brmdpi.comresearchgate.net Specifically, singlet oxygen is predominantly generated through Type II photosensitization reactions, where the excited protoporphyrin IX transfers its energy to ground-state oxygen. nih.gov The primary site for singlet oxygen generation is largely within the thylakoid membranes, as the chlorophyll biosynthesis intermediates, including PPIX, are partially hydrophobic and loosely associated with these membranes. nih.gov While various ROS are produced, superoxide radical is not considered a primary contributor to the immediate toxicity observed with diphenyl ether herbicides like this compound. nih.gov

The uncontrolled generation and accumulation of reactive oxygen species induce severe oxidative stress within the plant cell, leading to widespread damage to cellular components. nih.govscielo.brmdpi.com This oxidative damage primarily targets and destroys lipids and proteins, initiating a process known as lipid peroxidation. wikipedia.orgmedchemexpress.comucanr.edunih.govnih.govresearchgate.netoup.commdpi.comresearchgate.net

The consequence of extensive lipid peroxidation is a critical loss of cellular membrane integrity. ucanr.edunih.govresearchgate.netresearchgate.netbcpc.orgoist.jp This membrane disruption leads to several detrimental effects:

Cell Leakage: The compromised membranes become permeable, resulting in uncontrolled electrolyte leakage from the cells. ucanr.edunih.govresearchgate.netresearchgate.net

Inhibited Photosynthesis: The damage to chloroplast membranes and other photosynthetic machinery impairs the plant's ability to perform photosynthesis effectively. pioneer.com

Rapid Desiccation and Necrosis: The loss of membrane integrity and subsequent cellular dysfunction lead to rapid water loss and the browning (necrosis) of plant tissues, ultimately resulting in cell death. pioneer.comucanr.edunih.govresearchgate.netresearchgate.net

While tetrapyrrole derivatives initially accumulate within the plastids (chloroplasts) following this compound treatment, they can subsequently leak out and photosensitize other cellular compartments, extending the damage beyond their initial site of accumulation. researchgate.net

Action Spectrum Analysis of Phytotoxic Effects

Studies investigating the phytotoxic effects of this compound-methyl, particularly on non-chlorophyllous soybean cells, have utilized ⁸⁶Rb leakage as a quantitative measure of membrane damage. oup.comnih.govnih.gov Action spectrum analysis, which determines the effectiveness of different wavelengths of light in causing a response, has provided crucial insights into the light requirement for this compound's activity.

These studies consistently show maximum injury to plant cells occurring in the blue light region, specifically between 350 and 450 nanometers, with a diminished effect observed between 450 and 700 nanometers. oup.comnih.govoup.comnih.gov This observed action spectrum for this compound-induced damage closely matches the absorption spectrum of protoporphyrin IX. Protoporphyrin IX exhibits a characteristic Soret peak in the blue light region and secondary absorption bands across the green, yellow, orange, and red regions of the spectrum. oup.comoup.comnih.gov The direct correlation between the extent of cellular damage in the presence of light and the degree of fluorescent pigment (protoporphyrin IX) accumulation further supports its role as the primary photoreceptor in this herbicidal mechanism. oup.comoup.comnih.gov This evidence underscores the absolute requirement for both light and oxygen for the phytotoxic action of diphenyl ether herbicides like this compound. wikipedia.orgoup.com

Plant Metabolism and Detoxification of Acifluorfen

Metabolic Pathways in Tolerant Plant Species

Tolerant plant species exhibit rapid and extensive metabolism of acifluorfen, a key factor in their selectivity. In soybean, for instance, 85% to 95% of absorbed [14C]this compound can be metabolized within 24 hours researchgate.net. This swift detoxification prevents the accumulation of the herbicide to phytotoxic levels.

Diphenyl Ether Bond Cleavage Mechanisms

A crucial initial step in this compound detoxification in tolerant plants, particularly soybeans, involves the rapid cleavage of its diphenyl ether bond researchgate.netunesp.br. This enzymatic scission is considered a primary mechanism that confers selectivity in soybeans uq.edu.au. However, it is important to note that this cleavage mechanism is not universally observed across all plant species; studies in tomato plants, for example, have indicated that the diphenyl ether bond remains intact, with metabolism primarily occurring through conjugation with plant constituents tandfonline.comtandfonline.com.

Conjugation Reactions

Following initial transformations, or sometimes as a direct detoxification step, this compound and its metabolites undergo conjugation with various endogenous plant compounds. This process typically increases the compound's water solubility, facilitating its sequestration into vacuoles or excretion, thereby reducing its biological activity oup.comnih.gov.

Glutathione (B108866) (GSH) conjugation is a prominent detoxification pathway for this compound and other diphenyl ether herbicides in higher plants, primarily catalyzed by Glutathione S-transferases (GSTs) unesp.brresearchgate.net. In leguminous plants like soybean, homoglutathione (B101260) (hGSH), a structural analog of GSH, plays a particularly significant role. Homoglutathione is often preferred over GSH for the in vitro conjugation of this compound by GSTs oup.comdur.ac.ukoup.comtandfonline.com.

Research findings indicate that major nitrophenyl-14C-labeled metabolites of this compound in soybean include a homoglutathione conjugate, specifically identified as S-(3-carboxy-4-nitrophenyl) γ-glutamyl-cysteinyl-β-alanine, and a cysteine conjugate, S-(3-carboxy-4-nitrophenyl)cysteine researchgate.net. The rapid conjugation of this compound with homoglutathione by GSTs is a primary reason for soybean's tolerance, with studies showing up to 95% of absorbed this compound being conjugated within 24 hours of application scielo.brscielo.br.

Table 1: Key Conjugates of this compound in Tolerant Plants

| Conjugate Type | Specific Example (if identified) | Plant Species | Reference |

| Homoglutathione Conjugate | S-(3-carboxy-4-nitrophenyl) γ-glutamyl-cysteinyl-β-alanine | Soybean | researchgate.net |

| Cysteine Conjugate | S-(3-carboxy-4-nitrophenyl)cysteine | Soybean | researchgate.net |

| Glucose Conjugate | Malonyl-β-D-glucoside of 2-chloro-4-trifluoromethylphenol | Soybean | researchgate.net |

Another significant conjugation pathway involves glucose. The chlorophenyl-14C-labeled metabolite of this compound has been identified as a malonyl-β-D-glucoside of 2-chloro-4-trifluoromethylphenol researchgate.net. This suggests that after the cleavage of the diphenyl ether bond, the resulting aromatic rings can be conjugated with glucose or amino acid moieties epa.gov. Glucose conjugation is a common detoxification strategy for various xenobiotics and their metabolites in plants, leading to the formation of more polar and readily compartmentalized compounds nih.govmdpi.comembopress.org.

Role of Detoxifying Enzymes (e.g., Cytochrome P450s, Glutathione S-transferases, UDP-glucosyl transferases)

Plant detoxification of xenobiotics, including this compound, is a multi-phase process involving various enzyme families.

Cytochrome P450 Monooxygenases (P450s) are crucial in Phase I metabolism, where they introduce or expose functional groups on xenobiotics, making them more amenable to subsequent conjugation reactions oup.com. P450s contribute to herbicide detoxification by adding an oxygen atom, increasing hydrophilicity cambridge.org. While their direct role in this compound hydroxylation in plants is less extensively detailed than for other herbicides, the induction of cytochrome P450(s) has been implicated in the development of resistance to this compound in certain cell lines nih.gov. These enzymes are recognized as a significant mechanism of herbicide resistance in plants researchgate.net.

Glutathione S-transferases (GSTs) are key Phase II enzymes that catalyze the conjugation of glutathione (or homoglutathione) to electrophilic compounds, including this compound unesp.broup.comdur.ac.uktandfonline.comnih.gov. They play a pivotal role in herbicide detoxification and selectivity in tolerant crops unesp.brscielo.br. Exposure to this compound has been shown to significantly increase GST enzyme activity in wheat seedlings, particularly inducing specific GST subunits (subunits 2 and 3) that are known to metabolize diphenyl ether herbicides nih.govznaturforsch.comresearchgate.net. The high tolerance of soybean to this compound is largely attributed to the robust activity of its GSTs in conjugating the herbicide ebi.ac.ukscielo.brscielo.br.

Table 2: Impact of this compound on Glutathione S-transferase (GST) Activity in Wheat Shoots

| Plant Tissue | Treatment | Effect on GST Activity | Specific Subunits Induced | Reference |

| Wheat Shoots | This compound | Marked increase | Subunits 2 and 3 | nih.govznaturforsch.com |

Table 3: Role of Homoglutathione (hGSH) in this compound Tolerance in Transgenic Tobacco

| Plant Type | Presence of hGSH | Tolerance to this compound | Reference |

| Wild-type Tobacco | Absent | Susceptible | oup.comoup.com |

| Transgenic Tobacco (cytosol) | Present | More tolerant | oup.comoup.comscielo.br |

| Transgenic Tobacco (chloroplast) | Present | No enhanced tolerance | oup.comoup.com |

Differential Metabolism in Susceptible Versus Tolerant Plants

The primary mechanism of herbicide selectivity, including that of this compound, is differential metabolism between crop species and weeds. uni-goettingen.decuhk.edu.cn Tolerant plants possess an intrinsic ability to rapidly metabolize and inactivate the herbicide before it can exert its phytotoxic effects. uni-goettingen.decuhk.edu.cn Conversely, susceptible weeds are less capable of detoxifying the herbicide at an adequate rate, leading to its accumulation at the target site and subsequent injury. uni-goettingen.decuhk.edu.cn

Soybeans (Glycine max), for instance, exhibit natural high tolerance to this compound due to its rapid metabolic disposal primarily mediated by glutathione S-transferase (GST) enzymes. uni-goettingen.de This enzyme facilitates the cleavage of the diphenyl ether bond of this compound, followed by conjugation of the resulting N-phenol with homogluthione and the 2,4-disubstituted phenol (B47542) with glucose to form malonyl-β-D-glucoside.

Research on eastern black nightshade (Solanum ptycanthum) somaclones demonstrated distinct differences in this compound tolerance. Susceptible somaclones showed minimal or no this compound metabolism, whereas tolerant somaclones, such as EBN-3A, actively metabolized the compound. Similar studies on common waterhemp (Amaranthus rudis) resistant to PPO-inhibiting herbicides, including this compound, investigated absorption, translocation, and metabolism. While absorption and translocation were similar in both susceptible and resistant biotypes, this compound was not metabolized in either biotype within 24 hours after treatment in that specific study, suggesting other resistance mechanisms might be at play for this particular weed species.

Molecular Determinants of Plant this compound Metabolism

Key enzymatic systems are responsible for the metabolic detoxification of this compound in plants. The most prominent among these are:

Cytochrome P450 Monooxygenases (CYP450s): These enzymes are crucial in Phase I reactions, catalyzing various oxidative transformations, including hydroxylation and dealkylation, which increase the hydrophilicity of xenobiotics. uni-goettingen.decuhk.edu.cn CYP450s are naturally occurring in plants in multiple isoforms and play significant roles in both primary and secondary metabolism. uni-goettingen.decuhk.edu.cn

Glutathione S-Transferases (GSTs): GSTs are pivotal in Phase II conjugation reactions. They catalyze the conjugation of herbicides or their Phase I metabolites with glutathione, forming glutathione conjugates. uni-goettingen.decuhk.edu.cn As noted, GSTs are particularly important for this compound detoxification in tolerant crops like soybean, mediating the cleavage of the diphenyl ether bond and subsequent conjugation. uni-goettingen.de

The activity of these enzymes can be influenced by various factors, including the application of safeners, which are chemicals applied with herbicides to enhance crop tolerance by stimulating herbicide-detoxifying enzyme systems and cofactors. cuhk.edu.cn

Beyond direct detoxification, this compound, as a PPO inhibitor, can also induce the synthesis of secondary plant substances at phytotoxic levels. This includes the production of phytoalexins and stress metabolites in various crops, such as pisatin (B192138) in peas, glyceollins in soybeans, and hemigossypol (B1673051) in cotton. This induction is part of the plant's stress response, indicating a broader impact on plant biochemistry.

Identification and Characterization of Plant Metabolites

The identification and characterization of this compound metabolites are critical for understanding its fate in plants and the mechanisms of selectivity. Analytical techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) and thin-layer chromatography (TLC) are commonly employed for this purpose. These methods allow for the separation, detection, and annotation of metabolites based on their mass-to-charge ratio (m/z), retention time, and fragmentation patterns. Reference standards of known compounds are used for comparison and confirmation of metabolite identity. Furthermore, specialized plant metabolome databases, such as the Genome-wide Metabolome Database (GMD) and MetaCyc, aid in the identification and annotation of metabolites by providing spectral information and pathway data.

Studies on the metabolism of this compound in rotational crops (e.g., chard, sorghum, radish, wheat) have identified the parent compound, this compound, and several metabolites. The parent compound was detected in all rotational crop commodities, albeit at varying concentrations. A significant polar metabolite, designated "Metabolite 1," was consistently observed and suggested to be a sugar conjugate of 2-chloro-4-trifluoromethylphenol, a product of the diphenyl ether cleavage. Another identified metabolite in rice is amino-acifluorfen, formed by the reduction of the nitro group. mitotox.org

The following interactive table summarizes representative data on this compound and its metabolites in various rotational crop commodities, illustrating the distribution of total radioactive residues (TRR) at different sampling intervals.

Table 1: Distribution of this compound and Metabolites in Rotational Crop Commodities (Example Data)

| Substrate (Sampling Interval) | Total Recovered Radioactivity (TRR) (ppm) | Identified/Characterized Residues (% TRR) | This compound (% TRR, ppm) | Metabolite 1 (% TRR, ppm) | Other Metabolites (% TRR, ppm) |

| 39 DAT Sorghum Fodder | 0.198 | 83.3% | 12.3% (0.024) | 55.7% (0.110) | Metabolite 3 (3.1%, 0.006), Metabolite 4 (5.6%, 0.011) |

| 145 DAT Wheat Grain | <0.01 | 74.3% | 4.5% (<0.001) | 74.3% (0.011) | - |

| Chard (39 DAT) | 0.141 | 86.7% | 14.3% (0.020) | 35.5% (0.050) | Metabolite 2 (9.4%, 0.013), Metabolite 3 (6.5%, 0.009), Metabolite 4 (6.1%, 0.009), Polar Origin (3.8%, 0.005) |

Note: "DAT" refers to Days After Treatment. Values are approximate based on source data.

Herbicide Resistance Mechanisms to Acifluorfen

Non-Target-Site Resistance (NTSR)

Reduced Herbicide Uptake and Translocation

Reduced herbicide uptake and translocation are non-target-site resistance (NTSR) mechanisms that limit the amount of herbicide reaching its site of action within the plant researchgate.netnih.govmdpi.com. While these mechanisms are well-documented for other herbicides like glyphosate (B1671968), their direct role in acifluorfen resistance in weeds is less frequently the primary cause nih.govbioone.orgcabidigitallibrary.org.

For instance, studies on Amaranthus rudis (common waterhemp) resistant to PPO-inhibiting herbicides, including this compound and lactofen (B128664), showed similar absorption and translocation patterns in both susceptible and resistant biotypes. In these studies, approximately 12% of the herbicide was absorbed within 6 hours after treatment (HAT), increasing to 32% in susceptible and 42% in resistant plants at 72 HAT. Furthermore, only 5% to 15% of the absorbed herbicide translocated out of the treated leaf, with no significant differences observed between susceptible and resistant biotypes bioone.org. This suggests that reduced uptake or translocation is not the primary mechanism of resistance to PPO-inhibiting herbicides in these A. rudis biotypes bioone.org.

However, for other herbicides, reduced absorption can be influenced by leaf characteristics, such as thicker cuticles, which have been observed to decrease the absorption of moderately polar herbicides like this compound in species such as Abutilon theophrasti cabidigitallibrary.org.

Sequestration Mechanisms

Sequestration is another non-target-site resistance mechanism where the herbicide is compartmentalized into metabolically inactive areas, such as the vacuole or cell wall, preventing it from reaching its target site researchgate.netnih.govmdpi.com. This mechanism has been extensively studied in the context of paraquat (B189505) resistance, where it involves the herbicide being excluded from chloroplasts and sequestered into vacuoles nih.govmdpi.comfao.org.

While sequestration is a known NTSR mechanism, its specific contribution to this compound resistance in weeds is not as widely documented as other mechanisms like target-site mutations or enhanced metabolism researchgate.netbioone.org. For example, in Amaranthus rudis, studies did not indicate sequestration as a primary mechanism for resistance to PPO-inhibiting herbicides like this compound and lactofen bioone.org. However, the general concept of sequestration as an NTSR mechanism suggests it could potentially contribute to this compound resistance in certain weed species, although direct evidence specifically linking it to this compound resistance is less common compared to other herbicides nih.govmdpi.comfao.org.

Evolutionary Dynamics of this compound Resistance in Weed Populations

The evolution of herbicide resistance in weed populations is driven by intense selection pressure from repeated applications of herbicides with the same mode of action fao.orgcambridge.orgcroplife.org.au. Herbicide-resistant individuals, initially present at very low frequencies in wild populations, become more prominent over time as susceptible individuals are eliminated fao.orggrowiwm.org.

The rapid increase in PPO-inhibitor resistance cases between 2013 and 2017 is largely attributed to the resurgence in the use of PPO inhibitors to manage widespread resistance to glyphosate and ALS inhibitors cambridge.org. The subsequent slowdown in new PPO-resistance cases since 2017 may be partly due to the increased adoption of crops resistant to dicamba (B1670444) or 2,4-D cambridge.org.

Amaranthus species, particularly Amaranthus tuberculatus (waterhemp) and Amaranthus palmeri (Palmer amaranth), are among the most problematic weeds that have evolved resistance to PPO inhibitors, with 23 out of 40 unique PPO-resistant weed cases involving Amaranthus species cambridge.orgcambridge.org. The first reported PPO-inhibitor resistant A. tuberculatus population, which was resistant to this compound, fomesafen (B1673529), and lactofen, emerged from fields with a long history of continuous soybean cultivation and repeated this compound selection pressure cambridge.orgmdpi.com.

The genetic diversity within weed populations and mechanisms like pollen-mediated gene flow (PMGF) play significant roles in the rapid spread of herbicide resistance alleles researchgate.net. For dioecious species like Palmer amaranth (B1665344) and waterhemp, PMGF can contribute to the widespread occurrence of resistant populations researchgate.net.

Molecular Characterization of Resistance Genes and Alleles

Herbicide resistance mechanisms are broadly categorized into target-site resistance (TSR) and non-target-site resistance (NTSR) researchgate.netcambridge.org.

Target-Site Resistance (TSR): TSR typically involves mutations in the genes encoding the herbicide's protein target, which can alter the binding affinity of the herbicide or change the conformation of the enzyme researchgate.netcambridge.org. For PPO-inhibiting herbicides like this compound, the primary target enzyme is protoporphyrinogen (B1215707) oxidase (PPO) wikipedia.orgfrontiersin.org.

Several target-site mutations have been identified that confer resistance to PPO inhibitors:

Glycine (B1666218) deletion at position 210 (ΔG210): This is a well-characterized mechanism in Amaranthus tuberculatus (waterhemp) and Amaranthus palmeri. A three-base-pair deletion in the PPX2L gene, which encodes both plastid- and mitochondria-targeted PPO enzymes, results in the loss of a glycine residue at position 210 of the PPO enzyme cambridge.orgcambridge.orgcambridge.org. This deletion confers varying levels of resistance to all PPO-inhibiting herbicides across different chemical families, including diphenylethers (like this compound), N-phenyl-phthalimides, pyrimidinediones, triazolinones, and phenylpyrazoles cdnsciencepub.com.

Arginine to Leucine substitution at position 98 (R98L): This mutation in PPX2 has been identified as a likely mechanism conferring PPO-inhibitor resistance in Ambrosia trifida (giant ragweed) nih.gov.

Glycine to Alanine substitution at position 399 (G399A): A novel single-site mutation in the catalytic domain of PPO2 at position 399 has been found to confer high fomesafen-resistance in A. palmeri. This G399A substitution can afford greater resistance levels to most diphenylethers compared to the ΔG210 or R128L mutations frontiersin.org.

Non-Target-Site Resistance (NTSR): NTSR mechanisms are more complex and often involve multiple genes researchgate.netnih.gov. They include reduced absorption or translocation, increased sequestration, and enhanced metabolic degradation of the herbicide researchgate.netnih.govmdpi.com.

Enhanced Metabolism: This is a significant NTSR mechanism where plants detoxify herbicides through increased activity of enzyme systems such as cytochrome P450 monooxygenases (CYP450s), glutathione (B108866) S-transferases (GSTs), and UDP-glucosyl transferases mdpi.comresearchgate.netnih.govmdpi.com. While soybeans naturally tolerate this compound via glutathione S-transferase-mediated metabolism wikipedia.org, evolved metabolic resistance in weeds can confer cross-resistance to multiple herbicide groups mdpi.comnih.gov. For example, some Chenopodium album (common lambsquarters) populations exhibited low-level resistance to this compound and oxyfluorfen (B1678082) despite no known PPO gene mutations, suggesting metabolic NTSR mechanisms mdpi.com. Similarly, increased activity of P450s and GSTs has been confirmed for fomesafen resistance in A. palmeri mdpi.com.

Both TSR and NTSR mechanisms can coexist within the same weed individual or population, leading to higher levels of resistance researchgate.netnih.gov.

Strategies to Mitigate Resistance Evolution

Mitigating the evolution of this compound resistance, and herbicide resistance in general, requires a multi-pronged approach known as Integrated Weed Management (IWM) cambridge.orgcroplife.org.augrowiwm.orgmdpi.com. The core principle is to reduce the selection pressure imposed by continuous use of herbicides with the same mode of action fao.orgcroplife.org.au.

Key strategies include:

Herbicide Rotation and Mixtures:

Rotation: Alternating herbicides with different modes of action (MOA) is crucial to prevent the selection of resistant biotypes croplife.org.augrowiwm.orgpesticidestewardship.org. This means avoiding repeated applications of this compound or other PPO inhibitors in successive seasons on the same field fao.org.

Tank-mixing: Applying two or more compatible herbicides with different MOAs simultaneously, where both are effective on the target weed, can delay resistance fao.orgcroplife.org.aupesticidestewardship.org. Each herbicide in the mixture should be applied at its full label rate to ensure efficacy fao.orgcroplife.org.au.

"Double-knock" technique: This involves sequential applications of two herbicides with different MOAs to the target weed, often used for knockdown control croplife.org.au.

Diversified Weed Management Practices:

Cultural Practices: These include crop rotation, cover cropping, optimizing planting dates and densities, and using competitive crop varieties to give crops a competitive advantage over weeds cambridge.orggrowiwm.orgmdpi.com.

Mechanical Control: Tillage, hand-weeding, and other physical methods can reduce weed populations and the weed seed bank, thereby decreasing reliance on herbicides cambridge.orggrowiwm.org.

Harvest Weed Seed Control (HWSC): Practices aimed at preventing weed seeds from entering the soil seed bank at harvest can significantly reduce future weed pressure growiwm.org.

Monitoring and Early Detection: Regularly monitoring weed populations for signs of resistance is essential for timely intervention pesticidestewardship.org. Identifying resistant biotypes early allows for adjustments in management strategies before resistance becomes widespread growiwm.orgpesticidestewardship.org.

Responsible Herbicide Use:

Applying herbicides at robust, labeled rates ensures high levels of weed control, minimizing the survival of partially resistant individuals croplife.org.au.

Avoiding reduced herbicide doses, which can select for resistance by allowing more resistant individuals to survive fao.org.

Keeping detailed records of herbicide use, including active ingredients, rates, and application timings, helps in planning future resistance management strategies pesticidestewardship.org.

Integrated Programs and Education: Developing integrated management programs and educating farmers about herbicide resistance and effective management practices are vital for sustainable weed control cambridge.orgcambridge.org.

These strategies, when combined, aim to diversify selection pressures on weed populations, thereby slowing down the evolution and spread of this compound and other herbicide resistances.

Environmental Fate and Degradation of Acifluorfen

Degradation in Soil Environments

Adsorption and Desorption Dynamics in Soil Matrices

Influence of Soil Organic Matter (Humic Acids) and pH on Adsorption

The adsorption of acifluorfen in soil is a complex process significantly influenced by soil properties, particularly pH, organic carbon content, and the presence of iron oxides. epa.govbohrium.comacs.org this compound possesses a carboxylic acid group with a pKa of 3.5, meaning it exists predominantly as a dissociated anion in most agricultural soils where the pH typically exceeds its pKa. bohrium.comacs.orgnih.gov

Adsorption of this compound on soil organic matter, including humic acids, is inversely related to pH; as pH decreases, adsorption increases. bohrium.comacs.orgucanr.edu This is attributed to the protonation of both this compound and humic acids at lower pH values, promoting stronger binding. acs.org Studies have shown that the amount of this compound adsorbed on humic acids is considerably higher at a pH close to its pKa (3.5). acs.org The Freundlich equation effectively describes the adsorption data, with the adsorption capacity (Kf value) showing a positive correlation with organic carbon content and hydrogen ion concentration. bohrium.comacs.orgacs.org Removal of organic matter from soil via hydrogen peroxide oxidation has been observed to decrease its adsorptive affinity, underscoring the crucial role of organic matter in this compound adsorption and desorption. bohrium.comacs.orgacs.org

The interaction with iron oxides may involve ligand exchange as an adsorption mechanism. bohrium.com Furthermore, this compound can form complexes with divalent and trivalent cations, which may then be sorbed or precipitated, contributing to its retention in soil. usda.gov this compound sorption is also a non-equilibrium and time-dependent process, meaning its mobility is affected by both the rate and extent of sorption. nih.govusda.gov

Table 1: Influence of pH on this compound Adsorption on Soil Humic Acids

| pH Range | Adsorption Percentage |

| < 2.5 | > 70% |

| 2.5 - 3.5 | Most adsorption occurs |

| > 4.5 | < 10% |

Table 2: Freundlich Adsorption Parameters for this compound in Different Soils

| Soil Type (Example) | Kf (mg^(1-1/n) kg^(-1) L^(1/n)) | 1/n |

| Various Soils | 0.57 - 43.10 | 0.84 - 1.04 |

Note: Kf is the Freundlich adsorption coefficient, and 1/n is the Freundlich exponent, indicating the intensity of adsorption. acs.org

Leaching Potential and Groundwater Transport

This compound is classified as having a high potential for leaching to groundwater, particularly for its sodium salt form, due to its high water solubility and moderate persistence. herts.ac.ukherts.ac.ukherts.ac.uk While some studies indicate no leaching below 3 inches in certain soil types, other research suggests that this compound may leach to groundwater, and it has been detected in groundwater monitoring studies. orst.eduepa.govresearchgate.net

The mobility of this compound in soil is influenced by factors such as soil pH, organic carbon content, and iron content. epa.gov Since this compound exists as an anion in moist soil, its adsorption to soil particles is affected by these factors. epa.govnih.gov Modeling studies have developed relative leaching potential ranks for this compound, and detections in monitoring wells have corroborated these predictions. researchgate.net Precipitation is a key meteorological factor influencing the downward flux and leaching rates of pesticides to groundwater. researchgate.net

Degradation in Aquatic Environments

This compound is generally stable in water in the absence of light, with no degradation observed in laboratory studies lasting up to 28 days. orst.edu However, it degrades quickly when exposed to sunlight, making photodegradation a crucial pathway in aquatic environments. orst.edu

Photodegradation Processes

Photodegradation is a significant abiotic transformation for this compound in aquatic environments, driven by the high energy of sunlight, which can induce reactions not typically seen in hydrolysis or microbial degradation. jst.go.jp

The direct photodegradation of this compound in aqueous solutions follows first-order kinetics. acs.org Under continuous light exposure, the half-life of this compound in water has been reported as 92 hours (approximately 3.8 days). orst.edu In pure water exposed to solar light under environmental conditions (e.g., Clermont-Ferrand, latitude 46° N), the half-life was estimated at 10 days. ebi.ac.ukebi.ac.uk However, in natural water, the half-life was shorter, approximately 6.8 days. ebi.ac.ukebi.ac.uk Another reported photodegradation half-life is about 22 hours. nih.gov

The polychromatic quantum efficiencies (Φsolvent) of this compound in different solvents indicate varying rates of degradation:

Table 3: Polychromatic Quantum Efficiencies of this compound in Various Solvents

| Solvent | Quantum Efficiency (Φsolvent, degraded molecules photon⁻¹) |

| Water | 10⁻⁴ |

| Acetonitrile (B52724) | 10⁻⁴ |

| Methanol (B129727) | 10⁻⁴ |

| Hexane | 10⁻² |

Source: acs.orgacs.orgresearchgate.net

The quantum yield of photolysis is significantly lower at 313 nm (6.1 x 10⁻⁵) compared to 254 nm (2.0 x 10⁻³). ebi.ac.ukebi.ac.uk

HPLC-MS and ¹H NMR analyses have identified several photoproducts and elucidated the degradation pathways of this compound. ebi.ac.ukacs.orgnih.gov The photodegradation of this compound proceeds via multiple reaction pathways:

Decarboxylation: This is a main photoreaction, leading to the formation of products like 2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene. acs.orgjst.go.jpebi.ac.ukacs.orgresearchgate.net In pure water under solar light, photo-decarboxylation can account for up to 30% of the conversion. ebi.ac.ukebi.ac.uk

Dehalogenation: This involves the removal of halogen atoms, specifically chlorine. ebi.ac.ukacs.orgresearchgate.net

Substitution of Chlorine Group: The chlorine group can be substituted by hydroxyl or hydrogen groups. ebi.ac.ukacs.orgresearchgate.net

Cleavage of Ether Linkage: This pathway results in the formation of phenolic compounds. ebi.ac.ukacs.orgresearchgate.net

Nitro Group Reduction: Under anaerobic conditions, the nitro group can be reduced to an amino group, forming amino this compound. regulations.gov

While photo-Claisen type rearrangement has been studied for similar molecules, no such products were observed in some this compound photodegradation studies. ebi.ac.ukacs.orgresearchgate.net However, other research indicates that photo-Claisen type rearrangement can occur, but only on excitation at short wavelengths. ebi.ac.uk The trifluoro functional group on this compound generally remains unaffected by these transformations, and products of nitro group reduction are not typically found under photolytic conditions. acs.orgresearchgate.net

The reaction mechanism of this compound photodegradation is dependent on both the solvent and pH conditions. jst.go.jpresearchgate.net

pH Dependency: Decarboxylation is observed in acidic and neutral media, whereas the cleavage of the ether bonding dominates in basic media. ebi.ac.uk

Solvent Dependency: In acetonitrile, a homolytic C-O cleavage from the singlet state (S1) has been suggested. jst.go.jpresearchgate.net In contrast, a photo-induced base-catalyzed ether cleavage has been proposed for this compound in water, with some research suggesting a heterolytic mechanism via a short-lived triplet state (T1) in water. jst.go.jpresearchgate.net

The presence of humic substances (10 mg litre⁻¹) in water did not significantly affect the rate of photo-transformation, although the half-life in natural water was shorter than in pure water. ebi.ac.ukebi.ac.uk

Hydrolysis and Stability in Water

This compound demonstrates considerable stability against hydrolysis in water. Laboratory studies have shown no degradation in aqueous solutions maintained at pH levels of 3, 6, or 9 over a 28-day period, and this stability was not affected by varying temperatures between 18°C and 40°C. nih.govresearchgate.netfishersci.co.ukeasychem.org It is considered stable in aqueous solutions across a pH range of 3 to 9.

In contrast to its hydrolytic stability, this compound degrades rapidly when exposed to sunlight, a process known as photodegradation. nih.govresearchgate.net The half-life of this compound under continuous light exposure in water has been reported as 92 hours (approximately 3.8 days). nih.goveasychem.org Other sources indicate a half-life of 2.5 days in surface water exposed to sunlight, and 9 hours under continuous exposure to light approximating natural sunlight. fishersci.comresearchgate.net Photodegradation of this compound is initiated from a singlet state (S1) through a pi,pi* transition. The solar light spectrum overlaps with this compound's absorption band at 296 nm, indicating the possibility of direct photodegradation under natural conditions.

Key photodegradation products identified include a decarboxy derivative, specifically 4-[2-chloro-4-(trifluoromethyl)phenoxy]-1-nitrobenzene. researchgate.netfishersci.co.uk Other identified photoproducts include nitrofluorfen, hydroxy-nitrofluorfen, 2-chloro-4-(trifluoromethyl)phenol, and 5-trifluoromethyl-5'-nitrodibenzofuran.

Table 1: this compound Degradation Half-Lives

| Environmental Compartment | Conditions (if specified) | Half-Life (approx.) | Source |

| Soil | Silt loam | 59 days | nih.govresearchgate.net |

| Soil | Aerobic | 170 days | researchgate.netuni-goettingen.de |

| Soil | Aerobic | 14-60 days | fishersci.com |

| Soil | Anaerobic | 1 month | researchgate.net |

| Soil | Anaerobic | 10-16 days | fishersci.com |

| Water | Continuous light | 92 hours (3.8 days) | nih.goveasychem.org |

| Water | Natural sunlight | 9 hours | researchgate.net |

| Surface Water | Sunlight | 2.5 days | fishersci.com |

| Water | Hydrolysis (pH 3-9) | Stable (>28 days) | nih.govresearchgate.neteasychem.org |

Metabolism and Fate in Non-Target Plant Tissues

In susceptible plants, this compound is absorbed through both leaves and roots, though its translocation within the plant is limited. nih.gov The herbicidal action of this compound is attributed to its role as a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor. This inhibition leads to the accumulation of protoporphyrin IX, a potent photosensitizer, within plant cells. The accumulated protoporphyrin IX then reacts with light to produce reactive oxygen species, resulting in lipid peroxidation and subsequent cellular damage, leading to symptoms like chlorosis and desiccation.

Non-target plants, particularly resistant species like soybeans, possess mechanisms to metabolize this compound into non-toxic forms, which prevents its movement from treated leaves. nih.gov This tolerance in soybeans is largely due to metabolic disposal by glutathione (B108866) S-transferase enzymes. Non-target-site resistance (NTSR) in weeds can involve various physiological processes, including altered herbicide absorption, translocation, sequestration, and metabolism. Metabolism-based NTSR is a common mechanism, often involving enhanced activity of enzymes such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (CYP450s).

Factors Influencing Environmental Dissipation

Several environmental factors influence the dissipation of this compound in the environment:

Soil Conditions : Microbial action is the primary pathway for this compound degradation in soil. nih.govfishersci.com Warm and moist soil conditions are favorable for microbial activity, thereby accelerating the degradation rate of this compound. fishersci.com The type of soil, particularly its organic matter content, also plays a role in the sorption and subsequent dissipation of the herbicide. fishersci.com

Light Exposure : Photodegradation is a significant dissipation pathway for this compound in aquatic environments. Exposure to sunlight rapidly degrades the compound, making light intensity a critical factor in its fate in surface waters. nih.govfishersci.comresearchgate.neteasychem.org

Humidity : High relative humidity can enhance the penetration of this compound into plant tissues, influencing its efficacy and subsequent metabolism within the plant. nih.gov Studies have shown that humidity at the time of application affects herbicide performance.

Temperature : While temperature does not significantly impact the hydrolytic stability of this compound in water, high temperatures, both before and after application, can increase the susceptibility of plants to the herbicide, affecting its biological dissipation through plant uptake and metabolism. nih.govresearchgate.net

Ecotoxicological Impact of Acifluorfen

Effects on Non-Target Organisms

The ecotoxicological profile of acifluorfen varies across different non-target biological groups, ranging from slight to moderate toxicity, with specific reproductive effects noted in certain species.

Avian Species Toxicology and Reproductive Effects

This compound is generally considered moderately to practically nontoxic to avian species on an acute oral basis epa.govepa.gov. However, its toxicity can vary significantly between different bird species. For instance, it is practically nontoxic to Mallard ducks, with an acute oral LD50 of 2821 mg/kg tsijournals.comusda.govepa.gov. Studies on Mallard ducks have indicated that dietary concentrations up to 100 ppm of this compound did not pose a reproductive hazard up.ac.za. In contrast, this compound is moderately toxic to Bobwhite quail, exhibiting a lower acute oral LD50 of 325 mg/kg tsijournals.com. Furthermore, this compound has been associated with reproductive effects in Bobwhite quail, though not in Mallard ducks epa.govepa.gov.

Table 1: Acute Oral Toxicity of this compound to Avian Species

| Avian Species | Acute Oral LD50 (mg/kg) | Reproductive Effects | Source |

| Mallard Duck | 2821 | No reproductive hazard observed at 100 ppm up.ac.za | tsijournals.comusda.govepa.gov |

| Bobwhite Quail | 325 | Associated with reproductive effects epa.govepa.gov | tsijournals.com |

Aquatic Organisms (Fish, Invertebrates) Toxicity

Detailed research findings on various aquatic species include:

Fish:

Bluegill sunfish ( Lepomis macrochirus ): Acute LC50 values range from 31 mg/L for the sodium salt tsijournals.com to 62 mg a.i./L epa.gov.

Rainbow trout ( Oncorhynchus mykiss ): Acute LC50 values are reported as 54 mg/L tsijournals.comusda.gov and 17 mg/L epa.gov.

Sheepshead minnow: Acute LC50 is 39 ppm.

Fathead minnow ( Pimephales promelas ): An early life stage study indicated reduced larval weight at 1.5 ppm, and toxicity to eggs and larvae at 8.0 ppm. A No Observed Adverse Effect Concentration (NOAEC) could not be determined at the lowest tested dose, necessitating further studies under varying light conditions.

Channel catfish: Acute 96-hour LC50 is 80 mg/L.

Aquatic Invertebrates:

Daphnia magna: Acute 48-hour EC50 is 28 mg/L usda.gov. LC50 values are 28.1 ppm for technical-grade material and 77 ppm for 25% active ingredient material.

Fiddler crabs: Acute 96-hour LC50 is greater than 1000 mg/L tsijournals.com.

Freshwater clams: LC50 is 150 mg/L tsijournals.com.

Grass shrimp: Acute 96-hour LC50 is 189 mg/L.

The U.S. EPA has indicated no concerns for the impacts of sodium this compound on aquatic organisms, with risk quotients (RQs) reported as less than 0.01, which is below their levels of concern. The Agency also determined "no effect" on threatened and endangered aquatic organisms epa.gov.

Table 2: Toxicity of this compound to Aquatic Organisms

| Organism Type | Species | Endpoint (Exposure Duration) | Value | Source |

| Fish | Bluegill sunfish | Acute LC50 | 31 mg/L | tsijournals.comepa.gov |

| Fish | Rainbow trout | Acute LC50 (96 hr) | 17 mg/L; 54 mg/L | tsijournals.comusda.govepa.gov |

| Fish | Sheepshead minnow | Acute LC50 | 39 ppm | |

| Fish | Fathead minnow | Larval weight reduction | 1.5 ppm | |

| Fish | Fathead minnow | Egg/larvae toxicity | 8.0 ppm | |

| Fish | Channel catfish | Acute LC50 (96 hr) | 80 mg/L | |

| Invertebrate | Daphnia magna | Acute EC50 (48 hr) | 28 mg/L | usda.gov |

| Invertebrate | Daphnia magna | Acute LC50 | 28.1 ppm (technical); 77 ppm (25% a.i.) | |

| Invertebrate | Fiddler crab | Acute LC50 (96 hr) | >1000 mg/L | tsijournals.com |

| Invertebrate | Freshwater clam | Acute LC50 | 150 mg/L | tsijournals.com |

| Invertebrate | Grass shrimp | Acute LC50 (96 hr) | 189 mg/L |

Impacts on Beneficial Insects (e.g., Bees)

This compound is generally considered nontoxic to bees tsijournals.com. Specific studies on honeybees (Apis mellifera) indicate a low toxicity, with an acute 48-hour contact LD50 greater than 100 µ g/bee usda.gov. Some sources categorize it as moderately toxic to honeybees wa.gov. The requirement for a honeybee acute toxicity study was waived by the EPA based on existing open literature reports indicating a lack of toxicity epa.gov. However, product labels indicate that this compound may adversely impact the forage and habitat of local pollinators, including the monarch butterfly (and its larvae), birds, or bats, if it reaches non-target areas, emphasizing the need for spray drift minimization federalregister.gov.

Table 3: Toxicity of this compound to Honeybees

| Species | Endpoint (Exposure Duration) | Value | Source |

| Honeybee | Acute Contact LD50 (48 hr) | >100 µ g/bee | usda.gov |

Effects on Terrestrial Invertebrates (e.g., Earthworms)

Table 4: Toxicity of this compound to Earthworms

| Species | Endpoint (Exposure Duration) | Value (as sodium salt) | Source |

| Eisenia foetida | Acute LC50 (14 day) | >1800 mg/kg | usda.gov |

Impacts on Non-Target Terrestrial and Aquatic Plants

As a herbicide, this compound's primary mode of action is to inhibit PPO, leading to phytotoxic effects in susceptible plants mt.govepa.gov. While designed to control specific weeds, it can also impact non-target terrestrial and aquatic plants.

Terrestrial Plants: this compound can cause visible injuries such as chlorosis, leaf necrosis, vein discoloration, and desiccation in non-target terrestrial plants. For example, it has been reported to cause damage to leaves of cotton, followed by desiccation and wilting.

Aquatic Plants: this compound is slightly toxic to aquatic plants epa.govepa.gov. Studies have shown that this compound can inhibit the growth of aquatic plants like Lemna minor, although its toxicity to L. minor was found to be lower than that of the related herbicide lactofen (B128664). The compound is classified as very toxic to aquatic life with long-lasting effects, which includes impacts on aquatic flora nih.govusda.govepa.gov.

Biomonitoring Methodologies for Environmental Contamination

This compound is known to be persistent in soils and aquatic environments and exhibits relative mobility. Its off-target transport can occur through spray drift, leaching, erosion, and runoff. Given its mobility, particularly in permeable soils with shallow water tables, groundwater contamination is a potential concern, which can be exacerbated by irrigation.

To monitor environmental contamination by this compound and its metabolites, various analytical methodologies have been developed and employed:

Gas Chromatography (GC): A common method for determining this compound in water samples, often involving acidification and extraction with ethyl ether, followed by conversion to methyl esters for GC analysis tsijournals.comepa.gov. GC coupled with an Electron Capture Detector (GC/ECD) is also used for the determination of this compound and its methyl ester, this compound-acetamide methyl ester, and des-carboxy-acifluorfen in soil, with a limit of quantification (LOQ) of 10 ppb (µg/kg) federalregister.gov. GC/MS is used for confirmation of identifications.

High-Performance Liquid Chromatography (HPLC): Used for the analysis of this compound and its amine metabolite (this compound-amine) in soil, often with a fluorescence detector for this compound-amine federalregister.gov. HPLC using ultraviolet spectrometry is also a method for this compound-sodium in filtered natural water, with a detection limit of 0.008 µg/L nih.gov.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): A modified method for this compound in soil, offering a lower LOQ of 5 ppb (µg/kg) by directly analyzing this compound without derivatization.

Differential Pulse Polarography (DPP): An alternative voltametric method that is reported to be cheaper, faster, and easier than some chromatographic techniques for determining this compound in environmental samples, including soils and grains tsijournals.com.

These methods facilitate the detection and quantification of this compound and its degradates in environmental matrices such as water and soil, providing crucial data for environmental monitoring and risk assessment nih.govepa.govepa.govusda.govwa.govfederalregister.gov.

Advanced Ecotoxicity Test Species and Markers for Chemical Safety Assessment

The field of ecotoxicology is continuously evolving to provide more accurate and ecologically relevant assessments of chemical impacts. Traditional toxicity tests often rely on a limited number of standard model species, such as Danio rerio, Daphnia magna, and Pseudokirchneriella subcapitata, due to their cost-effectiveness and well-established testing protocols mdpi.com. However, a more comprehensive understanding of chemical hazards, particularly for compounds like this compound, necessitates the adoption of advanced ecotoxicity testing methodologies that incorporate a broader range of test species and endpoints mdpi.comoup.com.

Advanced ecotoxicity testing aims to enhance ecological realism by utilizing diverse organisms and assessing responses at various levels of biological organization mdpi.comnih.gov. Beyond acute lethality, sub-individual level responses, often referred to as biomarkers, serve as early warning signals for adverse outcomes, providing insights into the mechanisms of toxicity before overt effects manifest mdpi.com. For instance, studies on herbicides often explore sub-lethal effects on microalgae, which are crucial primary producers in aquatic ecosystems nih.govmdpi.com. The use of natural communities, such as biofilms, in toxicity testing offers a higher degree of ecological realism compared to single-species assays, as these communities integrate a greater biological complexity and reflect the diversity of organisms and their interactions in natural environments nih.gov.

New strategies are being developed to meet the demand for increased rate and efficiency in prioritizing, assessing, and predicting the hazard and toxicity of chemicals for ecologically relevant species oup.com. This includes exploring the utility of native species from specific geographical regions, such as Zacco platypus, Misgurnus anguillicaudatus, Hydrilla verticillata, Neocaridina denticulata spp., and Scenedesmus obliquus in East Asia, to complement the existing international guidelines mdpi.com. While specific advanced ecotoxicity studies on this compound using these emerging species or biomarkers were not detailed in the provided search results, the principles of such advanced testing would be highly beneficial for a thorough safety assessment of this compound and its transformation products in various environmental compartments.

Comparative Ecotoxicology of this compound and Degradation Products

The ecotoxicological impact of this compound is influenced by its environmental fate, including its persistence and the formation of degradation products, which may exhibit different toxicological profiles than the parent compound.

Environmental Fate of this compound: this compound is characterized by moderate persistence in soils, with a reported half-life of 59 days in a silt loam orst.edu. Microbial action is a primary contributor to its loss from soil orst.edu. In aquatic environments, this compound can be very persistent herts.ac.uk. While it is stable to hydrolysis, it undergoes rapid degradation when exposed to sunlight, with a half-life of 92 hours under continuous light in water orst.edu. This compound is highly soluble in water and exhibits relatively high mobility, suggesting a potential for leaching into groundwater, which has been confirmed by monitoring data orst.eduherts.ac.ukherts.ac.ukepa.govepa.gov.

Ecotoxicity Data for this compound: this compound is classified as very toxic to aquatic life with long-lasting effects nih.govhpc-standards.com. However, specific studies indicate varying degrees of toxicity across different non-target organisms:

Aquatic Organisms: this compound is generally considered slightly toxic to fish and aquatic invertebrates orst.eduepa.govamazonaws.com.

Fish: LC50 values for the sodium salt include 31 mg/L for bluegill and 54 mg/L for rainbow trout (96-hour LC50) orst.educdms.netredeagleinternational.com. Another study reported an LC50 of 17 mg/L for fish epa.gov.

Aquatic Invertebrates: LC50 for fiddler crabs is >1000 mg/L (96-hour), 150 mg/L for freshwater clams orst.edu, and 28 mg/L for Daphnia magna (48-hour EC50) epa.govcdms.netredeagleinternational.com.

Aquatic Plants: Slightly toxic to aquatic plants epa.gov. The most sensitive aquatic plant NOAEC and EC50 are 0.18 mg/L and 0.378 mg/L, respectively epa.gov.

Terrestrial Organisms:

Birds: this compound is moderately to practically non-toxic to birds on an acute oral basis epa.govepa.gov. Acute oral LD50 values are 2821 mg/kg for mallards and 325 mg/kg for bobwhite quail orst.eduepa.gov. Reproductive effects have been associated with this compound in bobwhite quail, but not in mallard ducks epa.govamazonaws.com.

Mammals: It is slightly toxic to rats in laboratory studies (LD50 = 1540 mg/kg-bw) epa.govepa.gov.

Bees: this compound is non-toxic to bees orst.eduherts.ac.ukipmcenters.org.

Earthworms: It is relatively non-toxic to earthworms herts.ac.uk.

Table 1: Ecotoxicity Data for this compound

| Organism Group | Species | Endpoint (Duration) | Value | Reference |

| Fish | Bluegill sunfish | 96-hr LC50 | 31 mg/L | orst.educdms.netredeagleinternational.com |

| Fish | Rainbow trout | 96-hr LC50 | 54 mg/L | orst.educdms.netredeagleinternational.com |

| Invertebrate | Daphnia magna | 48-hr EC50 | 28 mg/L | epa.govcdms.netredeagleinternational.com |

| Invertebrate | Fiddler crab | 96-hr LC50 | >1000 mg/L | orst.educdms.netredeagleinternational.com |

| Invertebrate | Freshwater clam | 96-hr LC50 | 150 mg/L | orst.edu |

| Bird | Mallard duck | Acute Oral LD50 | 2821 mg/kg | orst.edu |

| Bird | Bobwhite quail | Acute Oral LD50 | 325 mg/kg | orst.eduepa.govepa.gov |

| Mammal | Rat | Acute Oral LD50 | 1540 mg/kg-bw | epa.gov |

| Insect | Honey bee (Apis mellifera) | Acute Contact LD50 | >100 Micrograms/bee (non-toxic) | orst.eduipmcenters.org |

Comparative Toxicity with Degradation Products: The degradation of this compound can lead to the formation of various photoproducts. Studies on the photochemical degradation of this compound have identified several derivatives, including nitrofluorfen, hydroxy-nitrofluorfen, 2-chloro-4-(trifluoromethyl)phenol, and 5-trifluoromethyl-5'-nitrodibenzofuran nih.gov. A critical finding in comparative ecotoxicology is that these photoproducts can exhibit different, and sometimes increased, toxicity compared to the parent compound. For instance, while this compound itself was not toxic to Daphnia magna at a concentration of 0.1 mM, the photoproducts formed after 36 hours of UV exposure induced remarkable toxicity to this test organism nih.gov. This highlights the importance of assessing not only the parent compound but also its environmental transformation products in chemical safety assessments.

Furthermore, this compound is recognized as a primary degradate of the related herbicide lactofen epa.gov. Comparative studies have demonstrated that this compound generally exhibits lower toxicity to aquatic animals and plants than lactofen. For example, in aquatic algae like Scenedesmus obliquus and aquatic plants such as Lemna minor, the toxicity of this compound was found to be lower than that of lactofen epa.govresearchgate.net. This indicates that while this compound is a breakdown product of another herbicide, its own toxicity profile, particularly after further degradation, warrants detailed investigation.

Table 2: Comparative Toxicity of this compound and Lactofen to Aquatic Organisms

| Compound | Species | Endpoint (Duration) | Value | Reference |

| This compound | Fish | LC50 | 17 mg/L | epa.gov |

| This compound | Freshwater invertebrates | EC50 | 28 mg/L | epa.gov |

| This compound | Marine/estuarine invertebrates | LC50 | 3.8 mg/L | epa.gov |

| This compound | Aquatic plants | NOAEC | 0.18 mg/L | epa.gov |

| This compound | Aquatic plants | EC50 | 0.378 mg/L | epa.gov |

| Lactofen | Fish | Lowest LC50 | 0.46 mg/L | epa.gov |

| Lactofen | Freshwater invertebrates | EC50 | 4.8 mg/L | epa.gov |

| Lactofen | Marine/estuarine invertebrates | LC50 | 0.02 mg/L | epa.gov |

| Lactofen | Aquatic plants | Lowest NOAEC | 0.00064 mg/L | epa.gov |

| Lactofen | Aquatic plants | Lowest EC50 | ~0.001 mg/L | epa.gov |

Mammalian Toxicology and Human Health Implications

Mutagenicity and Genotoxicity Assessments

Mutagenicity and genotoxicity studies assess a compound's ability to cause changes in genetic material. Acifluorfen has been evaluated in various in vitro systems.

This compound has demonstrated mutagenic activity in certain in vitro assays involving bacterial and yeast systems. herts.ac.ukthegoodscentscompany.com Specifically, it was found to be positive for mutagenic activity in tests conducted with insects and yeast. thegoodscentscompany.com Reports also indicate mutagenicity in the mitotic recombination assay using the yeast strain D5. nih.gov

The following table summarizes key findings from in vitro bacterial and yeast studies:

| System | Assay Type | Outcome | Reference |

| Bacteria | Mutagenesis assays | Mutagenic | herts.ac.ukthegoodscentscompany.com |

| Yeast | Mutagenesis assays | Mutagenic | herts.ac.ukthegoodscentscompany.com |

| Yeast (Strain D5) | Mitotic recombination | Positive | nih.gov |

In contrast to its effects in bacterial and yeast systems, this compound has consistently shown negative results in in vitro and in vivo mammalian cell genotoxicity assessments. herts.ac.ukthegoodscentscompany.comherts.ac.uk

Specific findings include:

An in vitro mammalian cell gene mutation test, conducted at the thymidine (B127349) kinase locus in mouse lymphoma cells, indicated that this compound was not mutagenic. sigmaaldrich.com

An in vivo mammalian chromosome aberration assay revealed no increase in clastogenic activity, classifying the compound as not mutagenic in this context. sigmaaldrich.com

An unscheduled DNA synthesis (UDS) assay performed in primary rat hepatocytes showed no indications of UDS activity, further supporting its non-mutagenic profile in mammalian cells. sigmaaldrich.com

A rodent dominant lethal assay also concluded that this compound was not mutagenic, with no clear adverse effects observed across various calculated indices. sigmaaldrich.com

The following table summarizes key findings from in vitro mammalian cell studies:

| System | Assay Type | Outcome | Reference |

| Mammalian cell systems | Mutagenesis assays | Not mutagenic | herts.ac.ukthegoodscentscompany.comherts.ac.uk |

| Mouse lymphoma cells | In vitro mammalian cell gene mutation (thymidine kinase locus) | Not mutagenic | sigmaaldrich.com |

| Mammalian cells (in vivo and in culture) | Genotoxicity tests | Negative | thegoodscentscompany.com |

| Primary rat hepatocytes | Unscheduled DNA synthesis (UDS) assay | Not mutagenic | sigmaaldrich.com |

| Rodents | Dominant lethal assay | Not mutagenic | sigmaaldrich.com |

| Mammalian cells (in vivo) | Chromosome aberration assay | Not clastogenic | sigmaaldrich.com |

Developmental and Reproductive Toxicology

The assessment of this compound's impact on development and reproduction provides critical insights into potential risks to sensitive populations and generational health.

This compound has demonstrated potential teratogenic effects at high doses in experimental models. In one study, rats administered high doses of sodium this compound via stomach tube during critical periods of pregnancy exhibited lower fetal body weights and delayed bone development. orst.edut3db.ca Further evidence from a Sprague Dawley rat developmental toxicity study indicated increased susceptibility following in utero exposure, with fetal effects such as decreased fetal body weight and an increased incidence of slightly dilated lateral ventricles of the brain observed at doses lower than those causing maternal toxicity. federalregister.govregulations.gov Conversely, no such susceptibility was noted in developmental studies involving Wistar rats or rabbits. regulations.gov

Beyond mammalian models, studies in zebrafish (Danio rerio) have revealed that this compound exposure induces developmental toxicity in early life stages. Observed effects included reduced body length, cardiac dysfunction characterized by an enlarged heart area, edema, and a decreased heart rate. nih.govresearchgate.net Furthermore, inhibition of angiogenesis in the brain and malformations, particularly reduced size, of the liver and pancreas were noted. nih.govresearchgate.net this compound also led to a heightened expression of apoptosis-related genes in zebrafish embryos. nih.gov

In general reproductive toxicity assessments, no adverse effects on reproductive parameters, including body weights, food consumption, fertility, or pregnancy, were observed in rodents or their offspring when parents were exposed to daily doses of this compound well below lethal levels. orst.edut3db.ca However, a separate rat study at higher doses reported kidney lesions and mortality in both parental animals and their offspring, suggesting that reproductive effects may manifest when exposure levels are sufficient to induce maternal toxicity. orst.edut3db.ca

A two-generation reproductive toxicity study in Sprague-Dawley rats provided more specific data. The parental systemic toxicity, characterized by the dilatation of tubules in the outer medulla of the kidneys in females across both generations, had a Lowest Observed Adverse Effect Level (LOAEL) of 25 mg/kg/day. regulations.gov For offspring, a LOAEL of 125 mg/kg/day was identified, based on decreased body weight and an increased incidence of dilatation of the renal pelvis in the F2 generation. federalregister.govregulations.gov Despite these findings, the parental kidney effect in the reproduction study is considered to be adequately addressed by evaluations in route-specific dermal studies. regulations.gov

Table 1: Developmental and Reproductive Effects in Experimental Models

| Effect Category | Specific Effect | Species/Model | Study Type | Key Finding | Citation |

| Teratogenic Effects | Lower fetal body weights; delayed bone development | Rats | Oral gavage during pregnancy | Observed at high doses of sodium this compound. | orst.edut3db.ca |

| Fetal effects (decreased fetal body weight, dilated lateral ventricles of brain) | Sprague Dawley Rats | Developmental toxicity study (in utero exposure) | Observed at lower doses than maternal toxicity. | federalregister.govregulations.gov | |

| Reduced body length, heart dysfunction (enlarged heart area, edema, decreased heart rate), inhibition of angiogenesis in brain, organ malformations (reduced liver and pancreas size), heightened apoptosis-related gene expression | Zebrafish | Early life stage exposure | Induced developmental toxicity. | nih.govresearchgate.net | |

| Reproductive Outcomes | No adverse effects on body weights, food consumption, fertility, pregnancy | Rodents | Parental feeding (doses below lethal levels) | Comparable to untreated animals. | orst.edut3db.ca |

| Kidney lesions and death in parents and offspring | Rats | Higher doses | Occurred when maternal toxicity levels were reached. | orst.edut3db.ca | |

| Parental systemic toxicity (dilatation of kidney tubules) | Sprague-Dawley Rats | Two-generation reproductive toxicity study | LOAEL = 25 mg/kg/day. | regulations.gov | |

| Offspring effects (decreased body weight, increased renal pelvis dilatation in F2 generation) | Sprague-Dawley Rats | Two-generation reproductive toxicity study | LOAEL = 125 mg/kg/day. | federalregister.govregulations.gov |

Organ Systemic Effects

This compound's systemic effects have been observed across multiple organ systems in various mammalian species.